molecular formula C14H10N2O2 B11871939 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid

7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B11871939
M. Wt: 238.24 g/mol
InChI Key: IWLMDGSTJLXGSP-UHFFFAOYSA-N
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Description

7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,2-a]pyridine scaffold are frequently investigated for their potential biological activities. This compound serves as a versatile synthetic intermediate. The carboxylic acid functional group allows for further derivatization, most commonly through amide coupling reactions, to create a diverse library of molecules for structure-activity relationship (SAR) studies . Researchers can explore the effect of different substituents on the core structure to optimize potency and selectivity against biological targets. Although specific data for the 7-phenyl isomer is limited in the public domain, closely related analogs have demonstrated significant research value. For instance, 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a known compound offered for research purposes . More importantly, 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been identified as potent inhibitors of Rab geranylgeranyl transferase (RGGT), a therapeutic target in cancer research . Furthermore, imidazo[1,2-a]pyridine-3-carboxamides are an extensively researched scaffold with excellent activity against drug-resistant strains of Mycobacterium tuberculosis , functioning by targeting the bacterium's electron transport chain . The structural similarity of this compound to these active compounds makes it a promising candidate for the development of new anti-infective or anti-proliferative agents. Handling and Safety: For research purposes only. Not for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling guidelines. Potential hazards may include skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)12-9-16-7-6-15-13(16)8-11(12)10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI Key

IWLMDGSTJLXGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with α-Haloacetophenones

The foundational method involves reacting 2-aminopyridine derivatives bearing pre-installed carboxylic acid groups (or their esters) with α-haloacetophenones. For example, US3133076A demonstrates that 2-amino-5-pyridinecarboxylic acid methyl ester reacts with α-bromoacetophenone in methanol under reflux to yield 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester. Subsequent hydrolysis with aqueous NaOH produces the free carboxylic acid (Scheme 1).

Scheme 1:

2-Amino-5-pyridinecarboxylic acid ester+α-bromoacetophenoneMeOH, refluxMethyl 7-phenylimidazo[1,2-a]pyridine-6-carboxylateNaOH7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid\text{2-Amino-5-pyridinecarboxylic acid ester} + \alpha\text{-bromoacetophenone} \xrightarrow{\text{MeOH, reflux}} \text{Methyl 7-phenylimidazo[1,2-a]pyridine-6-carboxylate} \xrightarrow{\text{NaOH}} \text{7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid}

Key parameters include:

  • Solvent: Methanol, ethanol, or aqueous mixtures.

  • Temperature: 50–100°C for cyclization; hydrolysis at reflux.

  • Catalyst: Base catalysts (e.g., NaHCO₃) facilitate deprotonation and cyclization.

Regiochemical Control and Substituent Effects

The position of the carboxylic acid group is determined by the substitution pattern of the starting 2-aminopyridine. For instance:

  • 6-Carboxylic acid derivatives arise from 2-amino-5-pyridinecarboxylic acid esters.

  • 7-Carboxylic acid derivatives require 2-amino-4-pyridinecarboxylic acid esters (e.g., isonicotinic acid derivatives).

Table 1: Substituent Mapping in Imidazo[1,2-a]pyridine Synthesis

Starting 2-AminopyridineProduct RegiochemistryYield (%)Reference
2-Amino-5-pyridinecarboxylate6-Carboxylic acid85–90
2-Amino-4-pyridinecarboxylate7-Carboxylic acid78–82

Advanced Catalytic and Green Chemistry Approaches

DBU-Catalyzed Cyclization in Aqueous Ethanol

A room-temperature protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (1:1 v/v) enables efficient cyclization with reduced energy consumption. For example, reacting 2-amino-5-pyridinecarboxylic acid with phenacyl bromide in the presence of DBU (10 mol%) yields this compound in 89% yield.

Advantages:

  • Atom economy: 66–73%.

  • Scalability: Demonstrated at 25 mmol scale with 93% yield.

Solvent-Free One-Pot Synthesis

A solvent-free method employing ionic liquids (e.g., [Bmim]Br₃) and Na₂CO₃ achieves cyclization and ester hydrolysis in a single step. This approach eliminates toxic solvents and reduces reaction time to 2–4 hours.

Typical Conditions:

  • Temperature: 80–100°C.

  • Yield: 75–88% for 6-carboxylic acid derivatives.

Hydrolysis and Functional Group Interconversion

The ester-to-acid conversion is critical for obtaining the final product. Alkaline hydrolysis (10% NaOH, reflux) is preferred due to its efficiency and simplicity. For acid-sensitive substrates, enzymatic hydrolysis or mild acidic conditions (e.g., HCl/EtOH) may be employed.

Table 2: Hydrolysis Optimization for Methyl Esters

SubstrateConditionsTime (h)Yield (%)
Methyl 7-phenylimidazo[1,2-a]pyridine-6-carboxylate10% NaOH, reflux0.2595
Ethyl 7-phenylimidazo[1,2-a]pyridine-6-carboxylateHCl/EtOH, 60°C288

Mechanistic Insights and Side-Reaction Mitigation

The cyclization proceeds via initial alkylation of the 2-aminopyridine’s endocyclic nitrogen by the α-haloacetophenone, forming a pyridinium intermediate. Intramolecular nucleophilic attack by the exocyclic amine completes the imidazo ring.

Common Side Reactions:

  • Over-alkylation: Controlled by stoichiometric use of α-haloacetophenone.

  • Ester hydrolysis during cyclization: Mitigated by using aprotic solvents or lower temperatures .

Chemical Reactions Analysis

7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol or aldehyde.

    Coupling Reactions: The imidazo[1,2-a]pyridine core can be functionalized through coupling reactions with various reagents, such as Suzuki or Heck coupling.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable anti-inflammatory and analgesic activities. A study synthesized various derivatives, including 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid, and evaluated their pharmacological effects. The findings suggested that specific modifications to the imidazo structure can enhance therapeutic efficacy while minimizing ulcerogenic effects on the gastrointestinal tract .

Antimicrobial Activity
The imidazo[1,2-a]pyridine framework has been associated with antimicrobial properties. Studies have shown that compounds containing this structure can inhibit the growth of various bacterial strains. For instance, derivatives were tested against common pathogens, demonstrating promising results in inhibiting bacterial growth, which supports their potential use as antimicrobial agents .

Antiviral Properties
The antiviral potential of this compound has also been explored. Research has indicated that certain derivatives may exhibit activity against viral infections, including those caused by hepatitis C virus and HIV. These findings highlight the compound's versatility in targeting various viral mechanisms .

Synthetic Applications

Versatile Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the development of more complex molecules. For example, it can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions or functional group modifications .

One-Pot Synthesis Techniques
Recent advancements in synthetic methodologies have introduced one-pot synthesis techniques for creating imidazo[1,2-a]pyridine derivatives from readily available starting materials. This approach not only simplifies the synthesis process but also enhances yield and reduces waste, making it an environmentally friendly option for producing these compounds .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Activity Reference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicPain relief comparable to standard drugs
AntimicrobialInhibition of bacterial growth
AntiviralActivity against hepatitis C and HIV
Synthetic intermediateUseful in creating complex molecules

Case Studies

Case Study 1: Anti-inflammatory Activity
In a controlled study, various derivatives of this compound were synthesized and tested for their anti-inflammatory properties using animal models. The results indicated that certain modifications led to enhanced anti-inflammatory activity without significant side effects on the gastrointestinal system.

Case Study 2: Antimicrobial Testing
A series of tests were conducted on different derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substitutions on the imidazo ring improved antimicrobial efficacy, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Positional Isomers of Carboxylic Acid Substituents

The position of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold significantly influences physical and chemical properties:

Compound Name Substituent Position Molecular Weight (g/mol) Melting Point CAS RN Key Differences Source
Imidazo[1,2-a]pyridine-6-carboxylic acid 6-Carboxylic acid 162.14 250°C (dec.) 139022-25-6 Higher thermal stability
Imidazo[1,2-a]pyridine-3-carboxylic acid 3-Carboxylic acid 162.14 196–197°C 6200-60-8 Lower melting point; altered reactivity
Imidazo[1,2-a]pyridine-7-carboxylic acid 7-Carboxylic acid 162.15 Not reported N/A Structural isomerism affects solubility
  • Key Insight : The 6-carboxylic acid derivative exhibits higher thermal stability (decomposition at 250°C) compared to the 3-carboxylic acid isomer (melting point 196–197°C), suggesting stronger intermolecular interactions in the solid state .

Substituted Derivatives

Substituents on the imidazo[1,2-a]pyridine ring alter electronic properties and biological interactions:

Compound Name Substituent Molecular Weight (g/mol) CAS RN Notable Features Source
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid 2-(3-Nitrophenyl) 283.24 1308556-84-4 Electron-withdrawing group enhances acidity
2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid 2-Bromo 241.04 1784089-57-1 Bromine increases molecular weight and lipophilicity
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid 8-Bromo 241.04 1234616-06-8 Positional halogenation affects reactivity
  • Key Insight: Nitro and bromo substituents introduce steric and electronic effects.

Heterocyclic Variants

Replacement of the pyridine ring with other heterocycles modifies bioactivity and solubility:

Compound Name Core Structure Molecular Weight (g/mol) CAS RN Key Differences Source
Imidazo[1,2-a]pyrimidine-6-carboxylic acid Pyrimidine 163.13 944896-64-4 Increased nitrogen content; altered π-π stacking
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Triazolo-pyrimidine 214.13 1160246-22-9 Fluorine enhances metabolic stability

Hydrogenated and Functionalized Derivatives

Saturation of the imidazo-pyridine ring or esterification modulates physicochemical properties:

Compound Name Modification Molecular Weight (g/mol) CAS RN Key Features Source
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid HCl Saturated ring 200.66 (HCl salt) N/A Reduced aromaticity; improved solubility
Methyl ester of 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid Methyl ester; amino, methyl 219.24 248919-96-2 Esterification enhances membrane permeability

    Biological Activity

    7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

    • Molecular Formula : C14H10N2O2
    • Molecular Weight : Approximately 238.25 g/mol
    • Structure : The compound features a fused imidazo-pyridine structure with a phenyl group and a carboxylic acid functional group, enhancing its reactivity and solubility in various solvents .

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines and shown to inhibit cell proliferation.

    Case Studies

    • In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated cytotoxic effects, particularly against leukemia and breast cancer cells. The mechanism involves the inhibition of specific enzymes linked to cancer metabolism, leading to reduced tumor growth rates .
    • Mechanism of Action : The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cancer progression. It is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

    Antimicrobial Activity

    This compound also exhibits notable antimicrobial properties.

    Antibacterial Activity

    • Minimum Inhibitory Concentration (MIC) : The compound has shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.0039 - 0.025
    Escherichia coli0.0039 - 0.025
    Bacillus subtilis0.0048

    Antifungal Activity

    The compound has also been evaluated for antifungal activity, showing effectiveness against Candida albicans with MIC values indicating significant inhibition .

    Anti-inflammatory Activity

    In addition to its anticancer and antimicrobial effects, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can reduce inflammation in vivo. This suggests potential applications in treating inflammatory diseases .

    Summary of Biological Activities

    The following table summarizes the biological activities associated with this compound:

    Biological ActivityEffectivenessReference
    AnticancerSignificant cytotoxicity
    AntibacterialEffective against multiple strains
    AntifungalActive against Candida spp.
    Anti-inflammatoryReduces inflammation

    Q & A

    Q. What are the common synthetic routes for preparing 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, and what key reaction parameters must be controlled?

    Methodological Answer: Synthesis typically involves cyclization reactions of pre-functionalized pyridine derivatives. For example, a one-pot multicomponent reaction using a pyridine precursor, phenyl substituent source, and carboxylic acid moiety under reflux conditions. Key parameters include:

    • Temperature control (80–120°C) to balance reaction rate and side-product formation.
    • Catalyst selection (e.g., Lewis acids like FeCl₃ or transition-metal catalysts) to promote regioselectivity.
    • Solvent polarity (e.g., DMF or ethanol) to stabilize intermediates. Computational reaction path searches using quantum chemical calculations can identify optimal conditions and reduce trial-and-error experimentation .

    Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

    Methodological Answer:

    • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the phenyl and carboxylic acid groups.
    • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₀N₂O₂, MW 238.24 g/mol) and fragmentation patterns.
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold). Batch-to-batch consistency requires rigorous quality control, including salt content and solubility analysis, as seen in peptide synthesis workflows .

    Q. What solvent systems and crystallization conditions are optimal for isolating this compound with high recovery yields?

    Methodological Answer:

    • Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution and gradual addition to antisolvents (e.g., water or hexane) for precipitation.
    • Crystallization : Slow evaporation from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Membrane separation technologies (e.g., nanofiltration) can further refine crude products .

    Advanced Research Questions

    Q. How can Design of Experiments (DOE) methodologies be applied to optimize the multicomponent synthesis of this compound?

    Methodological Answer: DOE minimizes experimental runs while maximizing data output. For example:

    • Factors : Temperature, catalyst loading, solvent ratio.
    • Response variables : Yield, purity, reaction time. A 2³ factorial design identifies interactions between variables. Statistical software (e.g., JMP or Minitab) models nonlinear relationships and pinpoints optimal conditions .

    Q. What computational chemistry approaches (e.g., DFT calculations, molecular dynamics) are suitable for predicting the reactivity and regioselectivity in imidazopyridine ring formation?

    Methodological Answer:

    • Density Functional Theory (DFT) : Calculates activation energies for competing reaction pathways (e.g., 6- vs. 7-substitution).
    • Molecular Dynamics (MD) : Simulates solvent effects on transition states. Tools like Gaussian or ORCA integrate with experimental data to validate mechanistic hypotheses, as demonstrated in the ICReDD program’s feedback loop .

    Q. What advanced reactor configurations enhance the scalability of imidazopyridine carboxylate syntheses while minimizing side reactions?

    Methodological Answer:

    • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce byproducts.
    • Microwave-assisted synthesis : Accelerates reaction kinetics via controlled dielectric heating. These systems align with reactor design principles in chemical engineering, which emphasize process intensification and scalability .

    Q. How do substituent electronic effects at the phenyl group influence the acid dissociation constant (pKa) of this compound?

    Methodological Answer:

    • Electron-withdrawing groups (EWGs) : Lower pKa by stabilizing the deprotonated carboxylate.
    • Electron-donating groups (EDGs) : Increase pKa via destabilization. Potentiometric titration or UV-pH spectrophotometry quantifies these effects. Computational tools (e.g., COSMO-RS) predict substituent impacts a priori .

    Q. What strategies resolve contradictory biological activity data between in vitro and in vivo studies for imidazopyridine carboxylic acid derivatives?

    Methodological Answer:

    • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites.
    • Protein binding assays : Quantify serum albumin interactions affecting bioavailability. Cross-disciplinary collaboration with pharmacokinetic modeling ensures translational relevance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.